molecular formula C38H60BN B220969 Tetrabutylammonium butyltriphenylborate CAS No. 120307-06-4

Tetrabutylammonium butyltriphenylborate

Cat. No.: B220969
CAS No.: 120307-06-4
M. Wt: 541.7 g/mol
InChI Key: CEZMKTBVLJODAE-UHFFFAOYSA-N
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Description

Tetrabutylammonium butyltriphenylborate is a quaternary ammonium salt valued in scientific research for its dual functionality as an effective ion-pairing reagent and a phase-transfer catalyst . In analytical chemistry, it is employed to form stable ion pairs with charged analytes, which enhances the selectivity and sensitivity of techniques such as ion chromatography and the performance of ion-selective electrodes . In organic synthesis, its role as a phase-transfer catalyst facilitates the transfer of ionic reagents between immiscible phases, enabling and accelerating various reactions . The compound's utility is rooted in the properties of its constituent ions. Tetrabutylammonium species are widely recognized for their ability to bring anions into organic phases, a principle that underpins their effectiveness in phase-transfer catalysis . Furthermore, borate anions can participate in photoinduced electron transfer processes . In such systems, an excited photosensitizer can accept an electron from the borate anion, leading to the generation of radical species that are capable of initiating reactions such as radical polymerization . This combination of characteristics makes this compound a versatile tool for researchers developing new analytical methods and synthetic pathways.

Properties

CAS No.

120307-06-4

Molecular Formula

C38H60BN

Molecular Weight

541.7 g/mol

IUPAC Name

butyl(triphenyl)boranuide;tetrabutylazanium

InChI

InChI=1S/C22H24B.C16H36N/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h4-18H,2-3,19H2,1H3;5-16H2,1-4H3/q-1;+1

InChI Key

CEZMKTBVLJODAE-UHFFFAOYSA-N

SMILES

[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC[N+](CCCC)(CCCC)CCCC

Canonical SMILES

[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC[N+](CCCC)(CCCC)CCCC

Pictograms

Irritant; Environmental Hazard

Synonyms

tetrabutylammonium butyltriphenylborate

Origin of Product

United States

Scientific Research Applications

Photoinitiators in Polymerization

One of the primary applications of tetrabutylammonium butyltriphenylborate is as a photoinitiator in radical polymerization processes. It has been shown to enhance the kinetics of photopolymerization, making it suitable for use in coatings, adhesives, and inks. The compound acts by facilitating electron transfer processes that initiate polymerization upon exposure to light.

Case Study: Radical Polymerization Kinetics

A study demonstrated that the incorporation of this compound into ternary photoinitiator systems significantly improved the rate of polymerization. The maximum polymerization rate (Rp(max)R_p(max)) was observed to be up to 30 times higher than traditional systems without this compound, indicating its effectiveness in accelerating the conversion of monomers into polymers under UV light exposure .

Supporting Electrolyte in Electrochemical Applications

This compound serves as a supporting electrolyte in various electrochemical applications, including voltammetric analyses. Its ability to stabilize ionic species makes it valuable in determining oxidation and reduction potentials of different compounds.

Application Example: Voltammetric Determination

In one application, this compound was utilized as a supporting electrolyte for the voltammetric determination of Δ(9)-tetrahydrocannabinol. The study highlighted its role in enhancing the accuracy and reliability of electrochemical measurements, showcasing its utility in analytical chemistry .

Synthesis of Biologically Relevant Compounds

This compound is also involved in the synthesis of biologically relevant macrolactones and other complex organic molecules. Its role as a phase transfer catalyst facilitates reactions that are otherwise challenging due to solubility issues.

Case Study: Synthesis of Macrolactones

Research indicated that using this compound as a catalyst led to successful synthesis pathways for specific macrolactones, which are important in medicinal chemistry for their biological activities. The compound's ability to enhance reaction rates while maintaining selectivity was crucial in these synthetic routes .

Electron Transfer Processes

This compound participates actively in electron transfer processes, making it a key component in studies related to photochemical reactions and energy transfer mechanisms.

Mechanistic Insights

Mechanistic studies have shown that this compound can efficiently donate electrons during photoreduction reactions, contributing to the formation of radicals necessary for initiating polymerization or other chemical transformations. This property is particularly useful in designing new photoinitiator systems that require high efficiency under light activation .

Data Summary Table

Application AreaSpecific Use CaseKey Findings
PhotoinitiatorsRadical polymerizationUp to 30x increase in polymerization rate
Electrochemical ApplicationsSupporting electrolyte for voltammetryEnhanced accuracy in determining oxidation states
SynthesisCatalysis for macrolactone synthesisImproved reaction rates and selectivity
Electron Transfer ProcessesPhotochemical electron donationEffective initiation of radical formation

Comparison with Similar Compounds

Ionic Conductivity and Solvent Compatibility

  • TBABPhB : Exhibits moderate conductivity in organic solvents due to its bulky anion, which reduces ion pairing. It is used in photopolymer systems requiring electron-donating properties .
  • Tetrabutylammonium Tetrakis(pentafluorophenyl)borate ([TBA][B(C₆F₅)₄]): Demonstrates superior ionic conductivity in nonaqueous solvents (e.g., acetonitrile, dichloromethane) compared to traditional anions like ClO₄⁻ or PF₆⁻. This is attributed to the delocalized charge of the fluorinated anion, which minimizes ion aggregation .
  • Tetrabutylammonium Tetrafluoroborate ([TBA][BF₄]) : Moderately conductive but less efficient than [TBA][B(C₆F₅)₄]. Soluble in polar organic solvents (e.g., THF, DMF) but insoluble in water .
  • Tetrabutylammonium Hexafluorophosphate ([TBA][PF₆]) : Lower conductivity due to stronger ion pairing; primarily used in electrochemical applications requiring hydrophobic electrolytes .

Key Insight: Anion size and charge delocalization critically influence conductivity. Fluorinated or aromatic anions enhance ion mobility in nonpolar media.

Solubility and Environmental Impact

  • TBABPhB : Likely insoluble in water but soluble in organic solvents (similar to [TBA][PF₆] and [TBA][B(C₆F₅)₄]) .
  • [TBA][BF₄]: Non-flammable and non-corrosive, making it environmentally preferable to halide salts .
  • TBAB : Water-soluble but poses disposal challenges due to bromide ion toxicity .

Key Insight: Fluorinated or non-halogenated anions improve environmental safety profiles.

Q & A

Q. How does the choice of counterion (e.g., tetrabutylammonium vs. tetramethylammonium) affect the electrochemical window of butyltriphenylborate salts?

  • Methodological Answer : Compare CV results in symmetrical cells. Tetrabutylammonium’s larger size increases electrochemical stability (e.g., 5.1 V vs. Ag/Ag⁺) by reducing cation reactivity at electrodes. Use density functional theory (DFT) to calculate HOMO-LUMO gaps and correlate with experimental breakdown potentials .

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